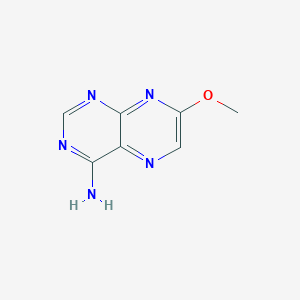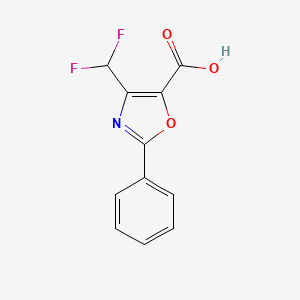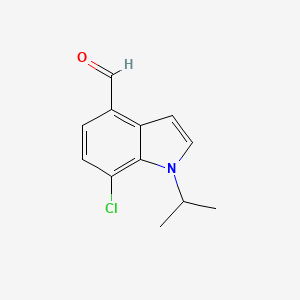
7-chloro-1-isopropyl-1H-indole-4-carbaldehyde
説明
7-chloro-1-isopropyl-1H-indole-4-carbaldehyde, also known as CPI, is a synthetic, organic compound. It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indoles play a crucial role in cell biology and are used as biologically active compounds for treating various disorders .
Synthesis Analysis
Indole derivatives are important types of molecules and natural products. They have attracted increasing attention in recent years due to their various biologically vital properties . The synthesis of indole derivatives, including this compound, involves novel methods that have attracted the attention of the chemical community .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the searched resources, indole derivatives are known to be involved in various chemical reactions. For instance, they are used as precursors in the synthesis of active molecules .科学的研究の応用
Enantioselective Synthesis and Functional Applications
A novel approach to the enantioselective synthesis of 1,7-annulated indoles, utilizing indole-7-carbaldehyde derivatives, has been explored. This method employs a cascade strategy based on iminium-enamine activation, highlighting the importance of a chloro substituent for the reaction's implementation. Such synthesized compounds exhibit fluorescence properties and contain functional groups conducive to further synthetic transformations, indicating their utility in material science and as intermediates in organic synthesis (Giardinetti et al., 2015).
Heterocyclic Compound Synthesis
Research has also delved into the synthesis of novel heterocyclic systems, such as pyrimido[1,2-a]indole and triazolo(thiadiazepino)indoles, through the reaction of indole derivatives with aromatic amines or triazole-thiols. These reactions produce compounds that are structurally unique and potentially significant for their biological activities, showcasing the versatility of indole derivatives in accessing new chemical spaces (Suzdalev et al., 2013; Vikrishchuk et al., 2019).
Catalysis and Organic Transformations
Indole derivatives have been utilized in catalytic processes, such as gold-catalyzed cycloisomerizations, to efficiently synthesize indole-2-carbaldehydes and related compounds. These methodologies emphasize the strategic use of indole carbaldehydes in catalysis, offering a route to diverse functionalized indoles with potential application in pharmaceuticals and agrochemicals (Kothandaraman et al., 2011).
Anticancer Activity
Several studies have focused on synthesizing new indole derivatives with enhanced anticancer activities. Through various synthetic strategies, including multicomponent reactions, novel indole compounds have been produced and evaluated for their antiproliferative effects against cancer cell lines. These efforts aim to develop new therapeutic agents by leveraging the structural diversity and biological relevance of indole-based compounds (Fawzy et al., 2018).
Antibacterial Applications
Research into indole-3-carbaldehyde semicarbazone derivatives has revealed their potential antibacterial activities. By synthesizing and characterizing these derivatives, studies have identified compounds with inhibitory activities against both Gram-positive and Gram-negative bacteria, highlighting the potential of indole derivatives in addressing antibiotic resistance and developing new antimicrobial agents (Carrasco et al., 2020).
将来の方向性
Indole derivatives, including 7-chloro-1-isopropyl-1H-indole-4-carbaldehyde, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . The future directions could involve investigating novel synthesis methods, exploring various biological activities, and developing new therapeutic applications.
作用機序
Target of Action
Indole derivatives, which include this compound, are known to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological effects . The exact nature of these interactions and the resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways, with downstream effects that could include changes in cell signaling, gene expression, and metabolic processes.
Result of Action
Given the broad range of biological activities associated with indole derivatives , the compound could potentially influence a variety of cellular processes, from cell proliferation and differentiation to apoptosis and immune response.
生化学分析
Biochemical Properties
7-chloro-1-isopropyl-1H-indole-4-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. . These interactions can lead to enzyme inhibition or activation, affecting the overall metabolic processes. Additionally, this compound may interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to affect the expression of genes involved in cell proliferation and apoptosis . This compound may also impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, indole derivatives have been reported to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . Additionally, this compound may induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . The long-term effects of this compound on cellular function may also depend on its ability to maintain its activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which this compound is effective without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, cytochrome P450 enzymes are known to metabolize indole derivatives, leading to the formation of various metabolites . These metabolic pathways can influence the overall biological activity of this compound by altering its concentration and distribution within the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of this compound within specific tissues can influence its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with other biomolecules and its overall biological activity .
特性
IUPAC Name |
7-chloro-1-propan-2-ylindole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-8(2)14-6-5-10-9(7-15)3-4-11(13)12(10)14/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRJCXWWMJNQQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC2=C(C=CC(=C21)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


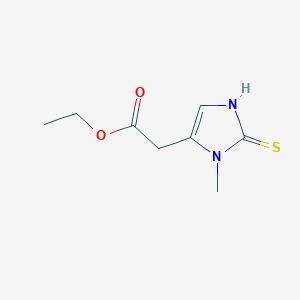
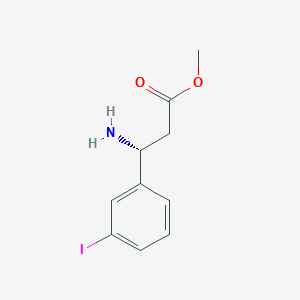
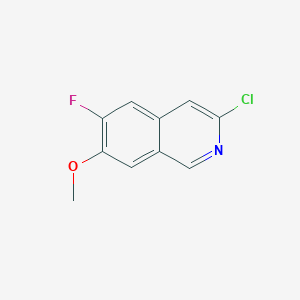
![2-Chloro-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone](/img/structure/B1458974.png)
![8-Oxa-5-azaspiro[3.5]nonan-6-one](/img/structure/B1458977.png)
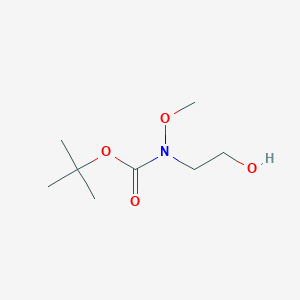
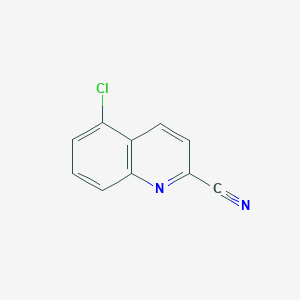
![N-Methyl-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride](/img/structure/B1458981.png)
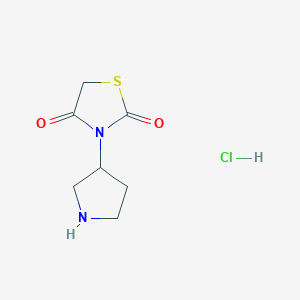
![1-[(4-Methylphenyl)sulfonyl]-1,4-diazepane hydrochloride](/img/structure/B1458984.png)
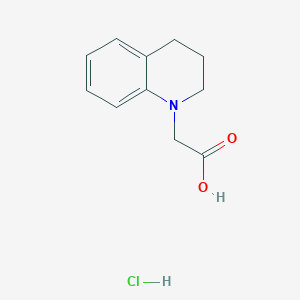
![Ethyl [(5-nitro-2-pyridinyl)amino]carbothioylcarbamate](/img/structure/B1458986.png)
